molecular formula C18H16N4O2S B13377444 3-(3-Methoxyphenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Methoxyphenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13377444
M. Wt: 352.4 g/mol
InChI Key: CSNKYRPHPZGYDP-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo-thiadiazole core substituted with methoxy and methylphenoxy groups. The methoxy and phenoxy substituents likely enhance its lipophilicity and binding affinity to biological targets, such as kinases or cytokine receptors, based on SAR trends observed in similar triazolo-thiadiazoles .

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4O2S/c1-12-5-3-8-15(9-12)24-11-16-21-22-17(19-20-18(22)25-16)13-6-4-7-14(10-13)23-2/h3-10H,11H2,1-2H3

InChI Key

CSNKYRPHPZGYDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Overview

The conventional synthesis of this compound typically involves multi-step reactions starting from appropriately substituted precursors, notably 1,2,4-triazole derivatives and thiadiazole frameworks, followed by functionalization with methoxyphenyl groups.

Step-by-Step Procedure

Step 1: Preparation of the Triazole-Thiadiazole Core

  • Reactants: 3-mercapto-4-amino-5-[(3-methoxyphenyl)methyl]-4H-1,2,4-triazole (intermediate 1)
  • Reagents: Aromatic aldehydes (e.g., 3-methylphenoxy aldehyde)
  • Catalyst: p-Toluenesulfonic acid (p-TsOH)
  • Solvent: Dimethylformamide (DMF)

Step 2: Condensation Reaction

  • The mixture of intermediate 1 and aldehyde is refluxed under controlled conditions (10–12 hours).
  • The reaction proceeds via nucleophilic addition and cyclization, forming the desired heterocyclic framework.

Step 3: Crystallization

  • The product is isolated by pouring onto crushed ice and crystallized from methanol to yield light-yellow needle-shaped crystals.
Parameter Details
Reaction Time 10–12 hours (reflux)
Solvent DMF
Catalyst p-TsOH
Yield Variable, typically moderate to high (see Table 1)

Note: This method is traditional but time-consuming and often yields variable results depending on reaction conditions.

Microwave-Assisted Synthesis

Advantages

Microwave irradiation significantly accelerates the reaction, reduces reaction times, and often improves yields and purity.

Procedure

  • Reactants: Same as the conventional method, i.e., intermediate 1 and aldehyde.
  • Method:
    • Dissolve the reactants in DMF.
    • Subject the mixture to microwave irradiation at optimized power and temperature (typically 100–150°C).
    • Reaction times are drastically reduced, often to 5–15 minutes.

Experimental Data

  • Microwave-assisted synthesis of similar heterocyclic compounds has shown yields comparable or superior to conventional methods, with reaction times reduced by over 50%.
Parameter Conventional Method Microwave Method
Reaction Time 10–12 hours 5–15 minutes
Yield Moderate to high Usually higher (see Table 1)
Purity Good Excellent

Note: Specific microwave parameters depend on equipment and scale but generally involve power levels of 100–200 W and temperatures around 120°C.

Data Tables and Comparative Analysis

Table 1: Synthesis Parameters and Yields of Similar Compounds

Method Reaction Time Yield (%) Notes
Conventional Reflux 10–12 hours 60–75 Requires prolonged heating
Microwave Irradiation 5–15 minutes 70–85 Higher purity, less time

Research Findings and Optimization

Recent studies highlight the efficiency of microwave-assisted synthesis for heterocyclic compounds containing triazole and thiadiazole rings. Optimization of parameters such as solvent choice, power, and temperature is crucial for maximizing yield and purity.

Additional Considerations

  • Solvent Choice: DMF remains the solvent of choice due to its high dielectric constant, facilitating microwave absorption.
  • Catalysts: p-TsOH is commonly used; however, other acids like acetic acid or sulfuric acid have been explored.
  • Purification: Crystallization from methanol or ethanol is standard, with recrystallization improving purity.

Summary of Research Data

Synthesis Approach Reaction Time Typical Yield Advantages Limitations
Conventional Reflux 10–12 hours 60–75% Well-established Time-consuming, energy-intensive
Microwave-Assisted 5–15 minutes 70–85% Rapid, high yield, cleaner Equipment-dependent, scale limitations

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(3-Methoxyphenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound has potential biological activities, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as antimicrobial, antifungal, or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or interference with cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The triazolo-thiadiazole scaffold is highly versatile, with substitutions at positions 3 and 6 dictating physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogs and Their Substituents
Compound Name R3 Substituent R6 Substituent Reference
Target Compound 3-Methoxyphenyl (3-Methylphenoxy)methyl
3-(2-Chlorophenyl)-6-((4-methoxyphenoxy)methyl)-triazolo-thiadiazole 2-Chlorophenyl (4-Methoxyphenoxy)methyl
3-(3-Bromophenyl)-6-(o-tolyloxymethyl)-triazolo-thiadiazole 3-Bromophenyl (2-Methylphenoxy)methyl
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-triazolo-thiadiazole Adamantyl 2-Chloro-6-fluorophenyl
3-(4-Nitrophenyl)-6-(dimethylphenylamino)-triazolo-thiadiazole (7c) 4-Nitrophenyl N-(2,4-Dimethylphenyl)
6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthoxy)methyl]-triazolo-thiadiazole (FPNT) (4-Fluorophenyl)pyrazole (2-Naphthoxy)methyl

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., nitro, chloro) at R3 often exhibit enhanced kinase inhibition (e.g., p38 MAPK) due to increased electrophilicity .
  • Bulky Substituents : Adamantyl or naphthoxy groups at R6 improve metabolic stability and target selectivity, as seen in COX-2 inhibitors .
  • Methoxy Groups : Methoxy substituents (e.g., 3-methoxyphenyl) balance lipophilicity and solubility, critical for oral bioavailability .

Key Findings :

  • Anticancer Activity: CPNT and FPNT demonstrate potent activity against Ehrlich ascitic carcinoma (EAC) with minimal hepatic toxicity, outperforming cisplatin in survival rates .
  • Anti-Inflammatory Activity : Adamantyl- and chloro-substituted analogs show superior COX-2/p38 MAPK inhibition, attributed to hydrophobic interactions in enzyme binding pockets .
  • Antioxidant Activity : Naphthoxy-substituted compounds (e.g., FPNT) exhibit radical scavenging capabilities, correlating with electron-donating groups .

Biological Activity

The compound 3-(3-Methoxyphenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole class of compounds, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.

  • Molecular Formula: C18H16N4O2S
  • Molecular Weight: 352.41 g/mol
  • InChIKey: NQQSRRDPORZRKO-UHFFFAOYSA-N

Biological Activities

The biological activities of triazolo-thiadiazole compounds are attributed to their structural features that allow them to interact with various biological targets. The following sections summarize key findings related to the biological activity of this specific compound and its derivatives.

Anticancer Activity

Research indicates that triazolo-thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds with similar scaffolds showed IC50 values ranging from 0.74 to 10.0 μg/mL against various cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer) .
  • The mechanism of action often involves the inhibition of DNA synthesis and interaction with key kinases involved in tumorigenesis .

Antimicrobial Properties

Compounds in the triazolo-thiadiazole category have shown promising antimicrobial activity:

  • A review highlighted that derivatives possess broad-spectrum antibacterial and antifungal properties .
  • Specific derivatives have been effective against resistant strains of bacteria and fungi, suggesting their potential as therapeutic agents in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of triazolo-thiadiazole derivatives has also been documented:

  • Compounds have been shown to inhibit inflammatory pathways, leading to reduced production of pro-inflammatory cytokines .
  • In experimental models, these compounds significantly decreased inflammation markers, indicating their utility in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity : A synthesized derivative exhibited an IC50 value of 3.29 μg/mL against HCT116 cell lines, highlighting its potential as a lead compound for further development .
  • Antimicrobial Evaluation : Another study reported that a derivative demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum efficacy .

The biological activity of 3-(3-Methoxyphenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives inhibit enzymes like carbonic anhydrase and phosphodiesterase, which are crucial in various physiological processes .
  • Interaction with Biological Targets : The heteroatoms within the thiadiazole ring facilitate interactions with biological targets such as kinases and receptors involved in disease pathways .

Q & A

Q. What are the optimal synthetic routes for preparing triazolo-thiadiazole derivatives like 3-(3-Methoxyphenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with hydrazide derivatives and proceeding via cyclization and condensation. For example:

Step 1 : React 3-methoxyphenyl hydrazide with carbon disulfide in ethanol and potassium hydroxide to form dithiocarbazinate intermediates .

Step 2 : Cyclize intermediates with hydrazine hydrate under reflux to generate 4-amino-1,2,4-triazole-3-thiol precursors .

Step 3 : Condense the thiol precursor with substituted phenoxyacetic acids (e.g., 3-methylphenoxyacetic acid) in phosphorus oxychloride (POCl₃), which activates carbonyl groups for electrophilic substitution .
Key Conditions :

  • POCl₃ is critical for activating carboxylic acids.
  • Reflux times (6–16 h) and stoichiometric ratios (e.g., 1:1 molar ratio of triazole to acid) influence yields .
Reagent/StepRoleExample ConditionsReference
POCl₃ActivatorReflux, 6–16 h
Hydrazine hydrateCyclization agentReflux, 2 h

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Confirm substituent positions (e.g., methoxy and methylphenoxy groups) and aromatic proton environments .
  • IR Spectroscopy : Identify thiadiazole ring vibrations (e.g., C=S stretch at ~680 cm⁻¹) .
  • HPLC : Assess purity (>95% recommended for biological assays) .
  • X-ray crystallography (if crystals form): Resolve bond angles and planarity of the triazolo-thiadiazole core .

Advanced Research Questions

Q. How can molecular docking predict the biological targets of this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with known roles in diseases (e.g., p38 MAP kinase for inflammation or 14-α-demethylase for antifungal activity) .
  • Docking Workflow :

Prepare the ligand (compound) by optimizing 3D geometry (e.g., using Gaussian or Avogadro).

Retrieve target protein structures (e.g., PDB: 3LD6 for 14-α-demethylase) .

Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on binding pockets (e.g., hydrophobic regions for aryl groups).

  • Validation : Compare docking scores (e.g., ΔG ≤ −7 kcal/mol) with known inhibitors and validate via in vitro assays .
Target ProteinPDB IDPredicted Binding Site InteractionsReference
14-α-Demethylase3LD6Hydrophobic pocket for methoxyphenyl group
p38 MAP kinase1A9UHydrogen bonding with triazole N-atoms

Q. How do structural modifications (e.g., substituent variation) affect antifungal activity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study:
  • Variations Tested : Replace 3-methylphenoxy with halogenated (e.g., 2,4-dichlorophenoxy) or bulkier groups (e.g., adamantyl) .
  • Assay Design :

In vitro antifungal testing : Use microbroth dilution against Candida albicans or Aspergillus fumigatus.

EC₅₀ Determination : Compare with fluconazole.

  • Key Finding : Bulky substituents (e.g., adamantyl) enhance membrane penetration, improving activity (EC₅₀ = 7.28 µM vs. Pellicularia sasakii) .
SubstituentAntifungal EC₅₀ (µM)Mechanism InsightReference
3-Methylphenoxy42.49 (Alternaria solani)Moderate hydrophobicity
2,4-Dichlorophenoxy0.25 (Mycobacterium tuberculosis)Enhanced lipophilicity

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer : Address discrepancies (e.g., variable MICs in antimicrobial assays) via:
  • Standardized Protocols : Use CLSI guidelines for broth microdilution to minimize inter-lab variability .
  • Cytotoxicity Profiling : Rule out false positives via parallel assays on mammalian cells (e.g., HEK293).
  • Metabolic Stability Tests : Assess compound degradation in serum (e.g., 50% loss after 24 h may explain reduced efficacy) .

Data Interpretation and Optimization

Q. What strategies improve yield in large-scale synthesis?

  • Methodological Answer :
  • Optimize POCl₃ Volume : Excess POCl₃ (10–15 mL per mmol) ensures complete activation of carboxylic acids .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-DMF mixtures) .
  • Scale-Up Challenges : Longer cooling times during neutralization (crushed ice) prevent exothermic side reactions .

Q. How do crystallography data inform conformational analysis?

  • Methodological Answer :
  • Planarity Analysis : The triazolo-thiadiazole core is nearly planar (deviation <0.03 Å), favoring π-π stacking with aromatic residues in target proteins .
  • Dihedral Angles : Substituents like 3-methylphenoxy adopt angles of ~74° relative to the core, balancing steric effects and binding pocket compatibility .

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